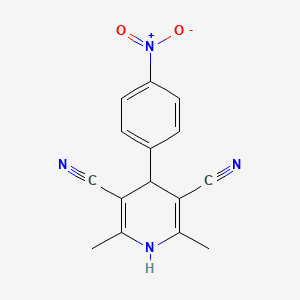
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H21BrN2O6 and a molecular weight of 513.349 g/mol This compound is known for its unique structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety
準備方法
The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves several steps. One common synthetic route includes the following steps :
Formation of the Trimethoxybenzoyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxybenzoyl chloride by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Carbohydrazonoyl Linkage Formation: The trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
化学反応の分析
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
作用機序
The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways . The compound is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in certain cell types. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds to highlight its uniqueness :
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but with a different position of the bromine atom.
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Another similar compound with the bromine atom in a different position.
2-Methoxy-4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has an additional methoxy group, which may alter its chemical and biological properties.
These similar compounds share structural similarities but may exhibit different chemical reactivities and biological activities, making this compound unique in its own right.
特性
CAS番号 |
303086-76-2 |
|---|---|
分子式 |
C24H21BrN2O6 |
分子量 |
513.3 g/mol |
IUPAC名 |
[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-7-9-19(10-8-15)33-24(29)16-5-4-6-18(25)11-16/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChIキー |
WZUIBWBMBGLMQG-VULFUBBASA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B11980794.png)
![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11980812.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980823.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980835.png)
![7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B11980857.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11980862.png)
